molecular formula C10H7BrN2O B8703654 6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR

6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR

Cat. No.: B8703654
M. Wt: 251.08 g/mol
InChI Key: GFILGMIQBKYOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR is a heterocyclic compound that contains both pyridine and pyridinone moieties The presence of a bromine atom at the 6-position of the pyridine ring makes it a valuable intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR typically involves the bromination of pyridin-2-one followed by coupling with 6-bromopyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The pyridinone moiety can undergo oxidation to form pyridine N-oxide or reduction to form dihydropyridinone.

    Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form biaryl and other complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions include substituted pyridinones, pyridine N-oxides, and various biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Chemical Biology: It is employed in the design of probes and inhibitors for biological studies.

    Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the binding affinity to the target. Additionally, the pyridinone moiety can form hydrogen bonds and π-π interactions, contributing to the overall binding and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromopyridin-2-yl)pyrimidine: Similar structure but contains a pyrimidine ring instead of a pyridinone.

    6-Bromopyridin-2-ol: Contains a hydroxyl group instead of a pyridinone moiety.

    1-(6-Chloropyridin-2-yl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR is unique due to the combination of the bromine atom and the pyridinone moiety, which provides distinct reactivity and binding properties. This makes it a versatile intermediate for various synthetic applications and a valuable compound in research and development.

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)pyridin-2-one

InChI

InChI=1S/C10H7BrN2O/c11-8-4-3-5-9(12-8)13-7-2-1-6-10(13)14/h1-7H

InChI Key

GFILGMIQBKYOGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C2=NC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-dibromopyridine (4.74 g), 2-hydroxypyridine (2.85 g), potassium carbonate (4.15 g) and N-methylpyrrolidone (1 mL) were stirred at 150° C. for 6 hours. The reaction solution was cooled to room temperature, then ethyl acetate and aqueous sodium hydrogencarbonate solution were added thereto, the insoluble matter was removed through Celite filtration, and the organic layer was separated. This was washed with saturated saline water, dried with anhydrous magnesium sulfate, and the solvent was evaporated away under reduced pressure. The crude product was purified through silica gel column chromatography (hexane/ethyl acetate) to give the entitled compound as a white solid (1.63 g).
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